molecular formula C10H14FNO B13518251 O-[4-(4-Fluorophenyl)butyl]hydroxylamine CAS No. 135980-63-1

O-[4-(4-Fluorophenyl)butyl]hydroxylamine

Cat. No.: B13518251
CAS No.: 135980-63-1
M. Wt: 183.22 g/mol
InChI Key: YUOBDNZTRISLDF-UHFFFAOYSA-N
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Description

O-[4-(4-Fluorophenyl)butyl]hydroxylamine is a chemical compound with the molecular formula C10H14FNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-(4-fluorophenyl)butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[4-(4-Fluorophenyl)butyl]hydroxylamine typically involves the reaction of 4-(4-fluorophenyl)butylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

O-[4-(4-Fluorophenyl)butyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction may produce amines .

Scientific Research Applications

O-[4-(4-Fluorophenyl)butyl]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce hydroxylamine functionality into various molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of O-[4-(4-Fluorophenyl)butyl]hydroxylamine involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: The parent compound, hydroxylamine, has similar chemical properties but lacks the 4-(4-fluorophenyl)butyl group.

    N-tert-Butylhydroxylamine: Another derivative of hydroxylamine with a tert-butyl group instead of the 4-(4-fluorophenyl)butyl group.

    N,O-Dimethylhydroxylamine: A derivative with both the hydroxyl and amine groups methylated.

Uniqueness

O-[4-(4-Fluorophenyl)butyl]hydroxylamine is unique due to the presence of the 4-(4-fluorophenyl)butyl group, which imparts specific chemical and biological properties. This substitution can influence its reactivity, stability, and interactions with other molecules, making it distinct from other hydroxylamine derivatives .

Properties

CAS No.

135980-63-1

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

O-[4-(4-fluorophenyl)butyl]hydroxylamine

InChI

InChI=1S/C10H14FNO/c11-10-6-4-9(5-7-10)3-1-2-8-13-12/h4-7H,1-3,8,12H2

InChI Key

YUOBDNZTRISLDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCON)F

Origin of Product

United States

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